molecular formula C9H10N2O B1266980 5-Phenylpyrazolidin-3-one CAS No. 13047-12-6

5-Phenylpyrazolidin-3-one

Cat. No.: B1266980
CAS No.: 13047-12-6
M. Wt: 162.19 g/mol
InChI Key: QSCDISPKCBTNDK-UHFFFAOYSA-N
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Description

5-Phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C9H10N2O It is a derivative of pyrazolidinone, characterized by a phenyl group attached to the fifth position of the pyrazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazolidin-3-one typically involves the reaction of hydrazine hydrate with α,β-unsaturated esters or β-hydroxy esters. One common method includes the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and solvent conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazolidinones.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolidinones and azomethinimines, which are useful in different applications .

Scientific Research Applications

5-Phenylpyrazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, in its role as a chemosensor, the compound forms complexes with metal ions, leading to changes in its electronic properties. This interaction is often studied using electron spectroscopy to identify efficient chemosensors toward specific ions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the versatility of its applications. Its ability to form stable complexes with metal ions and its potential in medicinal chemistry distinguish it from other similar compounds.

Properties

IUPAC Name

5-phenylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCDISPKCBTNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296577
Record name 5-phenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13047-12-6
Record name NSC109955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-phenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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